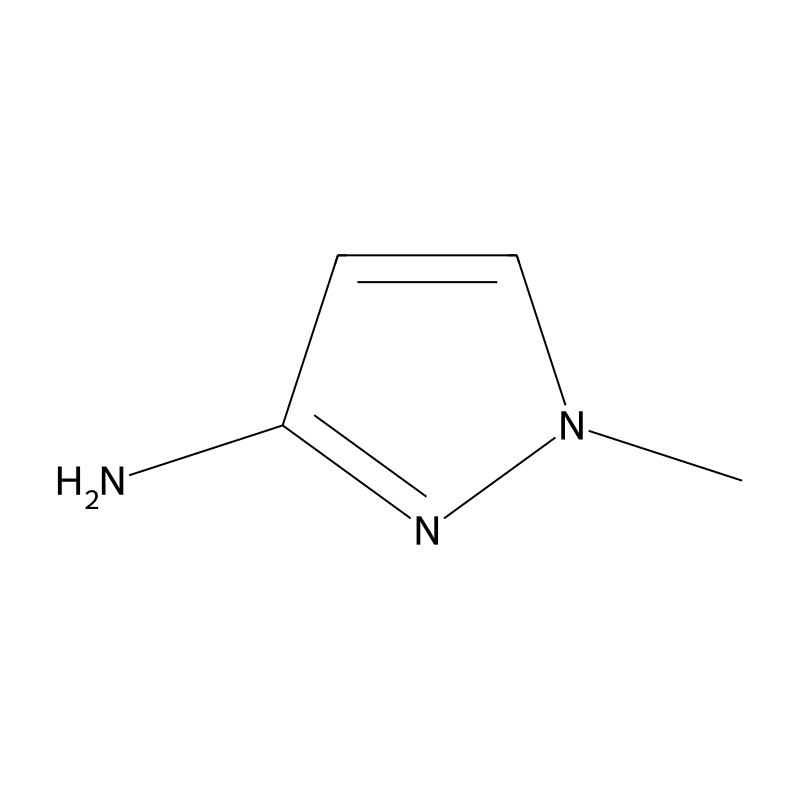

1-Methyl-3-aminopyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methyl-3-aminopyrazole (CAS 1904-31-0) is a heterocyclic amine featuring a pyrazole core with a methyl group fixed at the N1 position. This specific N-alkylation makes it a critical, non-interchangeable building block in medicinal chemistry and process development. Unlike its isomers or the parent 3-aminopyrazole, the N1-methylation prevents tautomerization and pre-blocks a reactive site, enabling highly regioselective downstream reactions essential for synthesizing complex, biologically active molecules such as kinase inhibitors.

References

- [1] Barreiro, G., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules 2020, 25 (1), 43.

- [2] Tang, G., et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry 2017, 82 (15), 8011–8025.

- [3] Toma, M., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals 2023, 16 (5), 658.

- [4] Szostak, K., et al. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry 2014, 57 (23), 9964–9977.

- [5] Shaaban, M. R., et al. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry 2022, 4 (3), 1079–1123.

Substituting 1-Methyl-3-aminopyrazole with its parent compound, 3-aminopyrazole, or its positional isomer, 5-amino-3-methylpyrazole, is a critical process error. The parent 3-aminopyrazole exists as a mixture of tautomers, leading to regioisomeric mixtures in subsequent alkylation or acylation reactions, which necessitates costly and often difficult purification. The N1-methyl group in 1-Methyl-3-aminopyrazole is not merely a substituent; it is a regiochemical control element. It locks the molecular structure, directing subsequent synthetic transformations to other positions on the ring with high predictability. This structural fixation is essential for achieving the specific isomer required for biological activity in targets like kinase inhibitors, where alternative isomers often exhibit significantly lower potency or different selectivity profiles.

References

- [1] Tang, G., et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry 2017, 82 (15), 8011–8025.

- [2] Barreiro, G., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules 2020, 25 (1), 43.

- [3] Szostak, K., et al. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry 2014, 57 (23), 9964–9977.

- [4] Andrews, M., et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry 2024, 15 (4), 1151–1159.

Ensures Regiochemical Purity in Multi-Step Syntheses, Avoiding Isomeric Mixtures

Direct N-substitution of the parent 3-aminopyrazole often results in a mixture of N1 and N2 isomers, with reported N1:N2 ratios ranging from 2:1 to 5:1, necessitating chromatographic separation. In contrast, using 1-Methyl-3-aminopyrazole as the starting material completely bypasses this issue. For example, the synthesis of N1-substituted 3-aminopyrazoles via hydrogenation of the corresponding 3-nitropyrazole precursor (derived from 1-methyl-3-nitropyrazole) proceeds in high yield (95%) to a single, defined N1-methyl isomer. This pre-installed regiochemistry is a key process advantage.

| Evidence Dimension | Regioselectivity in N-Substituted Aminopyrazole Synthesis |

| Target Compound Data | Provides 100% N1-methyl regioselectivity, yielding a single product isomer. |

| Comparator Or Baseline | Direct substitution of 3-aminopyrazole yields N1:N2 isomer mixtures in ratios from 2:1 to 5:1. |

| Quantified Difference | Eliminates the formation of 17-33% of the undesired N2-substituted isomer, removing the need for difficult downstream purification. |

| Conditions | Synthesis of N-aryl or N-alkyl-3-aminopyrazoles. |

This compound guarantees the desired N1-substituted product, saving significant costs and time associated with separating regioisomers in process scale-up.

Critical for Potency and Selectivity in Modern Kinase Inhibitors

In the development of advanced kinase inhibitors, the precise placement of substituents on the pyrazole core is essential for achieving high potency and selectivity. For instance, in a series of JNK3 inhibitors, aminopyrazole derivatives with N-methylation (like compound 26a) demonstrated potent inhibition with a JNK3 IC50 of 0.041 µM. Substituting the methyl for a larger isopropyl group (compound 26f) maintained potency (JNK3 IC50 = 0.045 µM) but significantly improved isoform selectivity against JNK1 from 18-fold to 51-fold. This demonstrates that the N1 position is a critical modification point, and starting with the defined 1-Methyl-3-aminopyrazole is required to build these specific, high-performance molecules.

| Evidence Dimension | Kinase Inhibitory Potency (JNK3 IC50) |

| Target Compound Data | Serves as the foundational scaffold for N-methylated inhibitors with high potency (e.g., IC50 = 0.041 µM). |

| Comparator Or Baseline | Unsubstituted N-H pyrazoles or other isomers would lead to different SAR profiles and likely reduced or altered activity. |

| Quantified Difference | Enables systematic modification at the N1 position, a key driver of isoform selectivity (e.g., improving JNK3/JNK1 selectivity by ~2.8-fold by switching from N-Me to N-iPr). |

| Conditions | Biochemical assay for c-jun N-terminal kinase 3 (JNK3) inhibition. |

Procuring this specific isomer is mandatory for synthesizing kinase inhibitors where N1-substitution is a documented driver of biological potency and selectivity.

Enables Access to Fused Pyrazolopyrimidine Scaffolds with High Yield

1-Methyl-3-aminopyrazole is a key precursor for constructing pyrazolo[3,4-d]pyrimidines, a privileged scaffold in drug discovery. The fixed N1-methyl group ensures that cyclization reactions with reagents like formamide proceed predictably to form the desired fused ring system. This contrasts with unsubstituted aminopyrazoles, which can lead to isomeric fused products. The use of defined N-substituted aminopyrazoles is a documented strategy for producing pyrazolo[1,5-a]pyrimidine derivatives in high yields, often ranging from 87% to 95%. This high-yield, single-isomer synthesis is a significant process advantage.

| Evidence Dimension | Yield in Fused Heterocycle Synthesis |

| Target Compound Data | Enables predictable, high-yield (typically >85%) synthesis of a single isomer of N-methylated pyrazolopyrimidines. |

| Comparator Or Baseline | Unsubstituted 3-aminopyrazole can lead to multiple isomers and lower yields of the desired product due to competing reaction pathways. |

| Quantified Difference | Provides a direct, high-yielding route to a specific, desirable class of fused heterocycles without isomeric byproducts. |

| Conditions | Cyclocondensation reactions to form pyrazolo[1,5-a]pyrimidines and related fused systems. |

For developing libraries of fused heterocyclic compounds or for process scale-up, using this compound ensures high-yield, predictable synthesis of the core scaffold.

Core Building Block for Regiochemically Defined Kinase Inhibitors

This compound is the correct choice for multi-step syntheses of kinase inhibitors where an N1-alkylated pyrazole is required. Its use prevents the formation of hard-to-separate regioisomers, ensuring that the final active pharmaceutical ingredient has the exact structure responsible for potent and selective biological activity.

Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine Scaffolds

When the goal is the high-yield synthesis of a specific N-alkylated pyrazolopyrimidine isomer, 1-Methyl-3-aminopyrazole is the appropriate precursor. It directs the cyclization to produce a single, predictable product, which is crucial for building compound libraries or for manufacturing scale-up.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For researchers conducting SAR studies, this compound provides a stable, non-tautomerizing platform. It allows for systematic exploration of substituents at other positions of the pyrazole ring, ensuring that observed changes in activity are attributable to the intended modifications, not to uncharacterised isomeric mixtures.

References

- [1] Andrews, M., et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry 2024, 15 (4), 1151–1159.

- [2] Szostak, K., et al. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry 2014, 57 (23), 9964–9977.

- [3] El-ziaty, A. K., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances 2024, 14 (17), 12108–12137.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (62.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (62.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (37.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant